Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate

Catalog No.
S11897911
CAS No.
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate

Product Name

Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate

IUPAC Name

ethyl 5-prop-1-en-2-yl-1,2-oxazole-3-carboxylate

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-4-12-9(11)7-5-8(6(2)3)13-10-7/h5H,2,4H2,1,3H3

InChI Key

MACXZPCYSWLDIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(=C)C

Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring—a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is notable for its potential applications in various fields, including medicinal chemistry and agrochemicals. Its molecular formula is C12H17NO4C_{12}H_{17}NO_4 with a molecular weight of approximately 239.27 g/mol. The IUPAC name for this compound is ethyl 5-(2-hydroxypropan-2-yl)-4-prop-1-en-2-yl-1,2-oxazole-3-carboxylate, and it features both ester and alkene functional groups that contribute to its reactivity and biological activity.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
  • Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride, yielding alcohol derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the ester group, allowing for the replacement of the ethoxy group with other nucleophiles such as amines or thiols.

These reactions illustrate the compound's versatility in synthetic organic chemistry and its potential as an intermediate in the synthesis of more complex molecules.

Research into the biological activity of Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate indicates that it may exhibit various pharmacological effects. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration. Its mechanism of action may involve interaction with specific enzymes or receptors in biological pathways, although detailed studies are needed to elucidate these interactions fully.

The synthesis of Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate typically involves several steps:

  • Formation of the Oxazole Ring: The reaction begins with a suitable precursor that is treated with ethyl chloroformate under controlled conditions. A base catalyst is often employed to facilitate the formation of the oxazole ring.
  • Esterification: The carboxylic acid derivative formed during the reaction can be converted into an ester through reaction with alcohols under acidic conditions.
  • Optimization: Reaction conditions such as temperature and solvent are optimized to achieve high yields and purity of the final product.

Industrial synthesis may utilize continuous flow reactors to enhance efficiency and scalability.

Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate has a wide range of applications:

  • Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceuticals.
  • Agrochemicals: The compound may be used in developing new agrochemical products due to its potential biological activity.
  • Specialty Chemicals: It functions as an intermediate in various chemical processes across multiple industries.

Interaction studies focus on how Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate binds to biological targets. Initial findings suggest that it may interact with metabolic enzymes, potentially modulating their activity. Further investigations are necessary to clarify these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Ethyl 5-(hydroxymethyl)-1,2-isoxazole-3-carboxylateC10H11NO4An ester derivative known for similar biological properties; often used in pharmaceutical applications.
5-(Hydroxymethyl)-1,2-isoxazole-3-carboxylic acidC8H9NO4A carboxylic acid form that serves as a precursor in various syntheses.
5-Acetyl-n-[2-hydroxypropanoyl]-isoxazoleC11H13NO4Exhibits antimicrobial properties but varies in substitution patterns compared to Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate.

These comparisons highlight how Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate stands out due to its unique propenyl group and potential applications across diverse fields. Its distinct structural features contribute to its reactivity and biological activity, setting it apart from other oxazole derivatives.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

181.07389321 g/mol

Monoisotopic Mass

181.07389321 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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